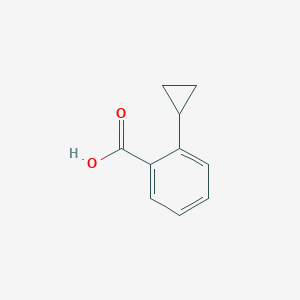

2-Cyclopropylbenzoic acid

説明

Historical Context and Significance of Cyclopropyl Moieties in Organic and Medicinal Chemistry

The cyclopropyl group, a three-membered carbon ring, has emerged as a crucial structural motif in the fields of organic and medicinal chemistry. iris-biotech.defiveable.me Initially viewed as a chemical curiosity due to its significant ring strain, the unique electronic and steric properties of the cyclopropane ring are now widely exploited by chemists. fiveable.meacs.orgunl.pt The historical significance of cyclopropyl moieties has evolved from a fundamental structural element to a strategic component in the design of complex molecules and therapeutic agents. iris-biotech.depsu.edu

The incorporation of a cyclopropyl ring into a molecule can profoundly influence its biological and physical properties. iris-biotech.deacs.org In medicinal chemistry, the cyclopropyl group is often used to enhance the potency of a drug, improve its metabolic stability, and reduce off-target effects. acs.orgscientificupdate.com Its rigid nature can lock a molecule into a bioactive conformation, which can lead to a more favorable interaction with its biological target. iris-biotech.deunl.pt This conformational constraint can contribute to a more entropically favorable binding to receptors. iris-biotech.deacs.orgnih.gov Furthermore, the cyclopropyl group can serve as a bioisostere for other functional groups, such as a phenyl ring or an isopropyl group, offering a way to fine-tune a drug's lipophilicity and other pharmacokinetic properties. iris-biotech.de

Key attributes of the cyclopropyl ring that contribute to its significance include:

Unique Hybridization: The carbon-carbon bonds in a cyclopropane ring have a higher p-character than those in typical alkanes, giving them partial double-bond character. acs.orgnih.gov

Metabolic Stability: The replacement of metabolically vulnerable groups, like an N-ethyl group, with a cyclopropyl group can prevent oxidation by enzymes such as cytochrome P450. iris-biotech.de

Conformational Rigidity: The fixed geometry of the cyclopropyl ring can restrict the conformational freedom of a molecule, which is advantageous in drug design. iris-biotech.deunl.pt

The growing presence of cyclopropyl-containing compounds in preclinical and clinical drug candidates underscores the strategic importance of this small ring system in modern drug discovery. acs.orgnih.govbeilstein-journals.org

Overview of Carboxylic Acid Derivative Research Paradigms in Modern Organic Synthesis

Carboxylic acids and their derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of other functional groups and complex molecules. numberanalytics.comscribd.comlongdom.org The carboxyl group (-COOH) is a versatile functional handle that can be readily transformed into esters, amides, acid halides, and anhydrides, among other derivatives. numberanalytics.comjove.comkhanacademy.org These transformations are central to the construction of pharmaceuticals, agrochemicals, polymers, and other materials. numberanalytics.combocsci.com

Modern organic synthesis has witnessed a paradigm shift towards more efficient and selective methods for the preparation and manipulation of carboxylic acid derivatives. longdom.orgnumberanalytics.com Key research paradigms include:

Transition Metal-Catalyzed Reactions: The use of transition metals, such as palladium, copper, and nickel, has revolutionized the synthesis of carboxylic acids and their derivatives. numberanalytics.com These catalysts enable reactions under milder conditions with greater functional group tolerance. numberanalytics.com

C-H Activation: Direct functionalization of C-H bonds to introduce a carboxyl group or to modify an existing one is a highly atom-economical approach that is a major focus of current research.

Biocatalysis: The use of enzymes to catalyze reactions involving carboxylic acids and their derivatives offers high chemo-, regio-, and stereoselectivity, often under environmentally benign conditions.

Flow Chemistry: Continuous flow reactors are increasingly being used for the synthesis of carboxylic acid derivatives, allowing for better control over reaction parameters, improved safety, and easier scalability.

The interconversion of carboxylic acid derivatives is a cornerstone of organic synthesis, allowing for the strategic manipulation of reactivity and the introduction of diverse molecular scaffolds. scribd.com For instance, highly reactive acid chlorides are often used as intermediates to synthesize less reactive esters and amides. numberanalytics.com The study of these transformations continues to be a vibrant area of research, with the goal of developing novel reagents and catalytic systems that offer improved efficiency and sustainability. numberanalytics.com

Academic Research Trajectories for 2-Cyclopropylbenzoic Acid: A Compound of Emerging Interest

This compound is a bifunctional molecule that combines the structural features of a benzoic acid with a cyclopropyl substituent at the ortho position. This unique combination has made it a compound of emerging interest in academic research, particularly as a versatile building block for the synthesis of more complex molecules.

One significant research trajectory for this compound involves its use in the synthesis of heterocyclic compounds. For example, under the influence of strong protic acids like fluorosulfonic acid (FSO3H) or sulfuric acid (H2SO4), 2-cyclopropylbenzoic acids can be converted into 3-ethylphthalidium ions. researchgate.net These ions can then isomerize to form 3-methyl-3,4-dihydroisocoumarinium ions, establishing a thermodynamic equilibrium between the two cyclic structures. researchgate.net Neutralization of these ionic species provides access to 3-ethylphthalides and 3-methyl-3,4-dihydroisocoumarins, which are important scaffolds in natural products and medicinal chemistry. researchgate.net

Another area of investigation is the study of its chemical reactivity and potential biological activity. The presence of the cyclopropyl group ortho to the carboxylic acid can influence the molecule's conformation and electronic properties, which in turn can affect its interaction with biological targets. Research has explored the use of this compound derivatives in the development of kinase inhibitors and anti-inflammatory agents.

Furthermore, the synthesis of this compound itself is a subject of academic inquiry. A common synthetic route involves the cyclopropylation of a benzoic acid derivative. The development of efficient and selective methods for the synthesis of this and related compounds remains an active area of research.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | biosynth.com |

| Molecular Weight | 162.19 g/mol | biosynth.com |

| CAS Number | 3158-74-5 | biosynth.com |

| Boiling Point | 282.4 °C | biosynth.com |

| Flash Point | 101 °C | biosynth.com |

The ongoing exploration of the synthesis, reactivity, and applications of this compound highlights its potential as a valuable tool in organic synthesis and medicinal chemistry research.

特性

IUPAC Name |

2-cyclopropylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWMOJFYPOJQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358679 | |

| Record name | 2-Cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-74-5 | |

| Record name | 2-Cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。